molecular formula C3H5O6P B1215318 Hydroxypyruvaldehyde phosphate CAS No. 39217-31-7

Hydroxypyruvaldehyde phosphate

Cat. No.: B1215318
CAS No.: 39217-31-7
M. Wt: 168.04 g/mol
InChI Key: NZAAQWRNVFEKME-UHFFFAOYSA-N
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Description

Hydroxypyruvaldehyde phosphate (HPP) is a phosphorylated oxoaldehyde intermediate studied in enzymatic and metabolic pathways. This compound is recognized as the oxidative product of dihydroxyacetone phosphate (DHAP) catalyzed by certain aldolases, such as fructose-1,6-bisphosphate aldolase and fructose-6-phosphate aldolase (FSA), in the presence of oxygen . Its formation is a key step in novel catalytic activities, where enzymes like FSA exhibit dual oxidization and aldol condensation functions, enabling the direct conversion of substrates like hydroxyacetone into diketones . Research indicates that this compound can serve as an acceptor substrate in aldol condensation reactions with DHAP, catalyzed by fructose-1,6-bisphosphate aldolase, to form monophosphorylated diketones . This reactivity makes it a valuable compound for investigating catalytic promiscuity, designing in vitro synthetic enzymatic biosystems, and exploring pathways for synthesizing complex chemicals, including pharmaceutical precursors and carbohydrates . As a high-purity research chemical, this product is intended for laboratory research purposes only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions.

Properties

CAS No.

39217-31-7

Molecular Formula

C3H5O6P

Molecular Weight

168.04 g/mol

IUPAC Name

2,3-dioxopropyl dihydrogen phosphate

InChI

InChI=1S/C3H5O6P/c4-1-3(5)2-9-10(6,7)8/h1H,2H2,(H2,6,7,8)

InChI Key

NZAAQWRNVFEKME-UHFFFAOYSA-N

SMILES

C(C(=O)C=O)OP(=O)(O)O

Canonical SMILES

C(C(=O)C=O)OP(=O)(O)O

Other CAS No.

39217-31-7

Synonyms

hydroxymethylglyoxal phosphate
hydroxypyruvaldehyde phosphate

Origin of Product

United States

Scientific Research Applications

Biochemical Role and Metabolism

Hydroxypyruvaldehyde phosphate has been identified as a substrate in several metabolic pathways. It plays a crucial role in the metabolism of carbohydrates and is involved in glycolytic processes. Notably, it has been detected in human erythrocytes, where it is formed from glucose metabolism. Studies have shown that this compound may serve as a natural substrate for glyoxalases, enzymes that detoxify reactive carbonyl compounds .

Enzyme Interaction and Inhibition

This compound is known to interact with various enzymes, notably aldolase. Research indicates that it can lead to the oxidative inactivation of aldolase, which is significant for understanding enzyme regulation and metabolic control . This property makes it a valuable compound for studying enzyme kinetics and mechanisms.

Synthetic Applications

In synthetic organic chemistry, this compound can be utilized as an intermediate in the synthesis of more complex molecules. Its ability to undergo isomerization under alkaline conditions allows for its conversion into other useful compounds such as 3-phosphoglycerate, which is pivotal in metabolic pathways .

Case Study 1: Metabolic Pathways

A study conducted on Methanocaldococcus jannaschii demonstrated the formation of this compound during the metabolism of glycerol and dihydroxyacetone. The use of gas chromatography-mass spectrometry (GC-MS) allowed for the precise identification and quantification of this compound, highlighting its role in microbial metabolism .

Case Study 2: Aldolase Inactivation

Research on the interaction between this compound and aldolase showed that this compound could lead to enzyme inactivation through paracatalytic mechanisms. This finding underscores its potential as a tool for investigating enzyme behavior under various conditions .

Data Tables

The following table summarizes key properties and findings related to this compound:

Property Description
Chemical StructureThis compound (C₃H₇O₇P)
FormationDetected in human erythrocytes from glucose metabolism
Role in MetabolismSubstrate for glyoxalases; involved in glycolysis
Enzyme InteractionCan cause oxidative inactivation of aldolase
Synthetic ApplicationsIntermediate for synthesizing 3-phosphoglycerate

Chemical Reactions Analysis

Oxidative Formation in Enzymatic Systems

HPAP is generated via the paracatalytic oxidation of enzyme-bound intermediates. In aldolase-catalyzed reactions, the dihydroxyacetone phosphate (DHAP)-enzyme complex reacts with hexacyanoferrate(III), leading to HPAP formation through an oxidative bypass (Scheme 1) . This pathway competes with the normal glycolytic cycle, producing HPAP and hexacyanoferrate(II) as byproducts.

Key Reaction:

Aldolase DHAP+2[Fe CN 6]3HPAP+2[Fe CN 6]4+H2O\text{Aldolase DHAP}+2[\text{Fe CN }_6]^{3-}\rightarrow \text{HPAP}+2[\text{Fe CN }_6]^{4-}+\text{H}_2\text{O}

Mechanism: The oxidation involves abstraction of a hydride ion from the DHAP-enzyme intermediate, yielding HPAP .

Enzymatic Inactivation via Covalent Modification

HPAP participates in paracatalytic enzyme inactivation. When aldolase interacts with HPAP, covalent modifications occur:

  • Radioactive Labeling : Incubation of aldolase with 14C^{14}\text{C}-labeled fructose 1,6-bisphosphate and hexacyanoferrate(III) results in 14C^{14}\text{C} and phosphate incorporation into the enzyme (Table 1) .

  • Inactivation Kinetics : HPAP inactivates aldolase at a rate of ~10% activity loss/hour at 2 mM concentration .

Table 1 : Incorporation of 14C^{14}\text{C} and Phosphate During Aldolase Inactivation

ComponentIncorporated (mol/mol subunit)
14C^{14}\text{C}0.83
Phosphate0.96

Reactivity with Tetranitromethane

HPAP is identified as a product in the reaction between tetranitromethane and the carbanionic intermediate of aldolase. This reaction also yields D-5-ketofructose 1,6-diphosphate, demonstrating HPAP’s role in radical-mediated oxidation processes .

Metabolic Role in Erythrocytes

HPAP accumulates in human erythrocytes under glycolytic inhibition (e.g., by N-ethylmaleimide or iodoacetate), reaching concentrations up to 0.7 µmol/L . Its formation correlates with disrupted glycolysis, suggesting it acts as a metabolic stress marker.

Proposed Pathway :

GlucoseGlycolysisDHAPOxidative StressHPAP\text{Glucose}\xrightarrow{\text{Glycolysis}}\text{DHAP}\xrightarrow{\text{Oxidative Stress}}\text{HPAP}

Interaction with Glyoxalase System

HPAP is a putative substrate for glyoxalases, enzymes that detoxify cytotoxic α-oxoaldehydes . While direct evidence is limited, its structural similarity to methylglyoxal supports this role.

Comparative Reactivity :

CompoundGlyoxalase SubstrateCytotoxicity
HPAPLikelyModerate
MethylglyoxalConfirmedHigh

Base-Catalyzed Rearrangement

Analogous to α-hydroxyphosphonates, HPAP may undergo base-catalyzed rearrangement to form phosphorylated derivatives. For example:

HPAPBasePhosphorylated enol ether+H2O\text{HPAP}\xrightarrow{\text{Base}}\text{Phosphorylated enol ether}+\text{H}_2\text{O}

This reaction is hypothesized based on studies of structurally related compounds .

Hydrolysis

The phosphate ester group in HPAP is susceptible to hydrolysis under acidic or enzymatic conditions, yielding hydroxypyruvaldehyde and inorganic phosphate:

HPAP+H2OHydroxypyruvaldehyde+Pi\text{HPAP}+\text{H}_2\text{O}\rightarrow \text{Hydroxypyruvaldehyde}+\text{P}_i

This reaction is critical for metabolic turnover but remains poorly characterized .

Comparison with Similar Compounds

Comparison with Similar Compounds

HPP shares structural and functional similarities with phosphorylated aldehydes and α-oxoaldehydes. Below is a detailed comparison:

Table 1: Key Properties of HPP and Structurally Related Metabolites

Compound Structure Metabolic Role Concentration/Flux Reactivity/Function
HPP Phosphorylated α-ketoaldehyde Substrate for glyoxalase I; byproduct of DKFP pathway; antioxidant (H₂O₂ scavenger) 0.3–0.7 µM in erythrocytes Forms carbanion intermediates in aldolase reactions ; less reactive than MGO
Dihydroxyacetone phosphate (DHAP) Triose phosphate Glycolytic intermediate; precursor for lipid biosynthesis ~20–50 µM in glycolysis Autocatalytically converts to HPP under anaerobic conditions
Glyceraldehyde 3-phosphate (G3P) Triose phosphate Central glycolytic metabolite; precursor for gluconeogenesis ~1–5 µM in glycolysis Oxidizes to 1,3-bisphosphoglycerate; slower autoxidation than HPP
Hydroxypyruvaldehyde Non-phosphorylated α-ketoaldehyde Autoxidation product of monosaccharides Not quantified Reacts with 2,4-dinitrophenylhydrazine (artifactual detection) ; faster than glyoxal
Methylglyoxal (MGO) α-Oxoaldehyde Cytotoxic byproduct of glycolysis; substrate for glyoxalase ~1–4 µM in plasma Most reactive in Maillard reactions; induces protein crosslinking

Key Differences and Research Findings

Formation Pathways: HPP is produced enzymatically (e.g., via transaldolase in erythrocytes ) and non-enzymatically from DHAP or G3P under autocatalytic conditions . In contrast, MGO arises primarily from triose phosphate degradation . In Methanococcus maripaludis, HPP synthesis is oxygen-sensitive, linking it to oxidative stress responses .

Functional Roles: HPP acts as an antioxidant by neutralizing H₂O₂ in erythrocytes , whereas MGO is predominantly cytotoxic, requiring glyoxalase-mediated detoxification . DHAP and G3P are central to energy metabolism, unlike HPP, which is a minor byproduct with specialized roles .

Reactivity: HPP’s phosphate group reduces its reactivity compared to non-phosphorylated analogs like hydroxypyruvaldehyde. For example, hydroxypyruvaldehyde reacts 10x faster than glyoxal in Maillard reactions, while HPP’s reactivity is moderated by its phosphorylation .

Detection Challenges :

  • Hydroxypyruvaldehyde detection is confounded by artifactual derivatization with 2,4-dinitrophenylhydrazine, whereas HPP is quantified via anion-exchange chromatography or enzymatic assays .

Preparation Methods

Reaction Mechanism and Conditions

The process involves a one-pot, multistep reaction where HPP serves as the acceptor substrate for aldolases such as 2-deoxyribose-5-phosphate aldolase (DERA). Key parameters include:

  • Temperature : Reactions are typically conducted at 25–37°C.

  • pH : Optimized between 7.0 and 8.0 to maintain enzyme activity.

  • Cofactors : Mg²⁺ or Zn²⁺ ions are required for aldolase activation.

Surprisingly, DERA exhibited unique activity by catalyzing a quadruple acetaldehyde addition to HPP, producing longer-chain aldol adducts. This method eliminates the need for protecting groups, streamlining the synthesis of complex carbohydrates.

Table 1: Enzymatic Synthesis Parameters

ParameterDetailSource
Enzymes2-Deoxyribose-5-phosphate aldolase
SubstrateThis compound (HPP)
Reaction Time6–24 hours
Yield (Diuloses)Not explicitly reported; qualitative

Biological Formation in Human Erythrocytes

HPP is naturally synthesized in human erythrocytes as part of glycolysis-related pathways. Its detection and quantification provide insights into metabolic regulation under stress conditions.

Metabolic Context and Isolation

  • Substrate : [U-¹⁴C]glucose is metabolized to HPP, particularly when glycolysis is inhibited.

  • Inhibitors : N-ethylmaleimide and iodoacetate block glyceraldehyde-3-phosphate dehydrogenase, causing HPP accumulation.

  • Detection : A "diagonal" anion-exchange chromatography method isolates HPP, with concentrations reaching 0.3–0.7 µmol/L in packed erythrocytes.

This method highlights HPP's role as a potential substrate for glyoxalases, enzymes involved in detoxifying reactive carbonyl species.

Table 2: Biological Synthesis Metrics

ParameterDetailSource
Detection MethodAnion-exchange chromatography
Inhibitors UsedN-ethylmaleimide, iodoacetate
HPP Concentration0.3–0.7 µmol/L (packed erythrocytes)

Q & A

Q. What are the established methods for detecting and quantifying hydroxypyruvaldehyde phosphate (HPP) in metabolic studies?

  • Methodological Answer : HPP is typically quantified using enzymatic assays coupled with spectrophotometric detection. For example, in glycolysis research, HPP can be measured via its conversion to glyceric acid using glycerate kinase, with NADH oxidation monitored at 340 nm . Alternatively, colorimetric methods involving vanadate-molybdate reagents (as used in phosphate analysis) can be adapted by hydrolyzing HPP to inorganic phosphate, followed by spectrophotometric quantification at 650 nm . Key validation steps include:
  • Calibration curves with synthetic HPP standards.
  • Controls to rule out interference from other phosphorylated intermediates.
    Table 1 : Comparison of Detection Methods
MethodSensitivity (µM)SpecificityReference Technique
Enzymatic (NADH-coupled)1–100HighSpectrophotometry
Colorimetric (PO₄³⁻ release)10–500ModerateAdapted from

Q. What is the role of HPP in central carbon metabolic pathways?

  • Methodological Answer : HPP serves as a transient intermediate in pathways like the Embden-Meyerhof-Parnas (glycolysis) and glycerol oxidation. For instance, in Corynebacterium glutamicum, HPP is generated during dihydroxyacetone phosphate (DHAP) metabolism and further converted to glyceric acid via hydroxypyruvate reductase . To study its role:
  • Use isotopic labeling (e.g., ¹³C-glucose) with LC-MS to trace HPP flux.
  • Employ gene knockout strains (e.g., gapA mutants) to block downstream reactions and accumulate HPP for analysis .

Advanced Research Questions

Q. How can HPP be leveraged in multi-enzyme cascade reactions for synthesizing rare sugars?

  • Methodological Answer : HPP’s achiral structure makes it a versatile substrate for aldolase-mediated synthesis. For example, Laurent et al. (2019) demonstrated its use in a quadruple acetaldehyde addition catalyzed by 2-deoxyribose-5-phosphate aldolase (DERA), yielding C₈ and C₁₂ polyols . Key steps:
  • Enzyme Selection : Use DERA or fructose-6-phosphate aldolase (FSA) for stereoselective C–C bond formation.
  • Reaction Optimization : Adjust pH (7.5–8.5), temperature (25–37°C), and HPP concentration (5–20 mM) to maximize yield.
  • Product Analysis : Characterize products via NMR (¹³C/¹H) and chiral HPLC.
    Table 2 : Example Cascade Reaction Outcomes
EnzymeSubstrateProductYield (%)
DERAHPP + 4× CH₃CHOC₁₂ polyol62
FSAHPP + DHAPD-psicose45

Q. How can contradictory kinetic data for HPP-dependent enzymes be resolved?

  • Methodological Answer : Discrepancies in kinetic parameters (e.g., Kₘ or kcat) often arise from assay conditions or enzyme isoforms. To address this:
  • Standardize Assays : Use uniform buffer systems (e.g., Tris-HCl pH 7.5, 10 mM Mg²⁺) and avoid phosphate buffers that may interfere.
  • Validate Enzyme Sources : Compare recombinant vs. native enzymes (e.g., E. coli-expressed vs. tissue-extracted aldolases).
  • Meta-Analysis : Apply tools like BRENDA or SABIO-RK to aggregate data and identify outliers .

Q. What experimental designs are optimal for studying HPP’s stereochemical outcomes in aldolase reactions?

  • Methodological Answer : To probe stereoselectivity:
  • Substrate Engineering : Use deuterium-labeled HPP to track stereochemical fate via mass spectrometry.
  • Crystallography : Co-crystallize HPP with aldolases (e.g., DERA) to resolve active-site interactions.
  • Computational Modeling : Perform MD simulations (e.g., GROMACS) to predict binding conformations .

Methodological Considerations

Q. How can researchers ensure the purity of synthetic HPP for experimental use?

  • Methodological Answer : Purity is critical to avoid off-target effects in enzymatic assays. Steps include:
  • Synthesis : Prepare HPP via periodate oxidation of dihydroxyacetone phosphate (DHAP), followed by ion-exchange chromatography .
  • Quality Control :
  • HPLC with a refractive index detector (≥95% purity).
  • ³¹P-NMR to confirm absence of phosphorylated contaminants .

Q. What statistical approaches are recommended for analyzing HPP-related metabolic flux data?

  • Methodological Answer : Use isotopomer spectral analysis (ISA) or elementary metabolite unit (EMU) modeling to quantify flux. Tools like INCA or OpenFLUX integrate LC-MS data with metabolic network models .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Hydroxypyruvaldehyde phosphate
Reactant of Route 2
Hydroxypyruvaldehyde phosphate

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